1-Azaspiro[4.5]decan-4-ol
Overview
Description
1-Azaspiro[4.5]decan-4-ol is a compound with a molecular weight of 155.24 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 1-Azaspiro[4.5]decan-4-ol and its derivatives has been reported in several studies . For instance, new 1-thia-azaspiro[4.5]decane derivatives were synthesized via a one-pot three-component reaction .Molecular Structure Analysis
The IUPAC name for 1-Azaspiro[4.5]decan-4-ol is the same as its common name . Its InChI code is 1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2 .Chemical Reactions Analysis
While specific chemical reactions involving 1-Azaspiro[4.5]decan-4-ol are not detailed in the search results, the compound has been used in the synthesis of other compounds .Physical And Chemical Properties Analysis
1-Azaspiro[4.5]decan-4-ol is a powder at room temperature . Its density is 0.9±0.1 g/cm^3 . The boiling point is 205.7±8.0 °C at 760 mmHg .Scientific Research Applications
Antiviral Activity
1-Azaspiro[4.5]decan-4-ol derivatives have shown significant promise in antiviral research. A study by Apaydın et al. (2019) synthesized a series of 1-thia-4-azaspiro[4.5]decan-3-ones and found that several compounds effectively inhibited the replication of human coronavirus 229E. Notably, one compound demonstrated comparable activity to a known coronavirus inhibitor, highlighting the potential of these derivatives in antiviral drug development (Apaydın et al., 2019).
Anticancer Activity
Research into the anticancer properties of 1-Azaspiro[4.5]decan-4-ol derivatives has yielded promising results. Flefel et al. (2017) synthesized new derivatives, including thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides, and found moderate to high inhibition activities against various human cancer cell lines, such as HepG-2, PC-3, and HCT116 (Flefel et al., 2017).
Synthetic Approaches
Understanding synthetic approaches to 1-Azaspiro[4.5]decan-4-ol and its derivatives is crucial for pharmaceutical development. Sinibaldi and Canet (2008) reviewed various strategies for synthesizing spiroaminals, including 1-Azaspiro[4.5]decan-4-ol derivatives. They highlighted the biological significance and the challenging nature of these compounds, which makes them attractive targets for chemical synthesis (Sinibaldi & Canet, 2008).
Antimycobacterial Agents
1-Azaspiro[4.5]decan-4-ol derivatives also exhibit antimycobacterial properties. Srivastava et al. (2005) synthesized derivatives like 1-thia-4-azaspiro[4.n]alkan-3-ones and found that some compounds showed significant activity against mycobacterial agents, with one compound displaying more than 90% inhibition (Srivastava et al., 2005).
Antimicrobial Agents
Further, Al-Ahmadi (1996) synthesized bispiroheterocyclic systems derived from 1-thia-4-azaspiro[4.4]-nonan-3-one and demonstrated their effectiveness as antimicrobial agents. These compounds were found to exhibit promising antimicrobial activities in comparison to standard compounds (Al-Ahmadi, 1996).
Safety And Hazards
properties
IUPAC Name |
1-azaspiro[4.5]decan-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASQMHMCRDDMML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(CCN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azaspiro[4.5]decan-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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